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An In-depth Examination of Hydroxysteroid 17-Beta Dehydrogenase 13 as a Key Modulator
and Therapeutic Target in Chronic Liver Pathologies.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain
dehydrogenases/reductases (SDR) family, has emerged as a critical player in the landscape of
chronic liver disease.[1] Predominantly expressed in the liver and localized to lipid droplets
within hepatocytes, this enzyme is intricately linked to hepatic lipid metabolism.[1][2][3][4] While
its precise physiological function remains an area of active investigation, compelling genetic
evidence has catapulted HSD17B13 into the spotlight as a significant modulator of liver injury
and a promising therapeutic target.

This technical guide provides a comprehensive overview of the function of HSD17B13 in liver
disease, with a focus on its genetic variants, enzymatic activity, and role in pathogenesis. It is
intended for researchers, scientists, and drug development professionals seeking a detailed
understanding of this novel protein.

Genetic Variants of HSD17B13 and Protection
Against Liver Disease

Genome-wide association studies (GWAS) have identified several single nucleotide
polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with a reduced risk
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of developing and progressing various chronic liver diseases, including non-alcoholic fatty liver
disease (NAFLD), alcoholic liver disease (ALD), non-alcoholic steatohepatitis (NASH), fibrosis,
and hepatocellular carcinoma (HCC).[2] Unlike other genetic variants that increase the risk for
fatty liver disease, such as those in PNPLA3 and TM6SF2, loss-of-function variants in
HSD17B13 are protective.[2]

The most extensively studied of these is the rs72613567:TA allele, a splice variant that results
in a truncated, inactive protein.[5] This loss of function is the basis for the observed
hepatoprotective effects.

Quantitative Data on the Protective Effects of HSD17B13
Variants

The following tables summarize the quantitative data from meta-analyses on the association
between the HSD17B13 rs72613567:TA variant and the risk of various liver diseases.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Risk of Liver Disease (Meta-
Analysis Data)
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) 95% Study

. . Odds Ratio ) .

Liver Disease (OR) Confidence Population Reference
Interval (Cl) Size (n)

Any Liver

_ 0.73 0.61-0.87 564,702 [6][71[8]
Disease
Alcoholic Liver
Disease (ALD) - 0.58 0.42-0.80 - [5]
Heterozygotes
Alcoholic Liver
Disease (ALD) - 0.47 0.23-0.97 - [2][5]
Homozygotes
Non-alcoholic
Fatty Liver

] 0.67 0.52-0.86 - [9]
Disease
(NAFLD)
Non-alcoholic
Liver Disease - 0.83 0.75-0.92 - [5]
Heterozygotes
Non-alcoholic
Liver Disease - 0.70 0.57-0.87 - [2][5]

Homozygotes

Table 2: Association of HSD17B13 rs72613567:TA Variant with Risk of Advanced Liver Disease
(Meta-Analysis Data)
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) 95% Study
Advanced Odds Ratio ) .
. . Confidence Population Reference
Liver Disease (OR) .
Interval (Cl) Size (n)
Liver Cirrhosis 0.81 0.76 - 0.88 559,834 617118l
Alcoholic
Cirrhosis - 0.58 0.39-0.86 - [5]
Heterozygotes
Alcoholic
Cirrhosis - 0.27 0.09-0.85 - [5]
Homozygotes
Non-alcoholic
Cirrhosis - 0.74 0.60-0.93 - [5]
Heterozygotes
Non-alcoholic
Cirrhosis - 0.51 0.31-0.85 - [5]
Homozygotes
Hepatocellular
Carcinoma 0.64 0.53-0.77 183,179 [61[71[8]
(HCC)
Hepatocellular
Carcinoma
(HCC) vs. 0.77 0.68 - 0.86 - [9]

Chronic Liver

Disease

Hepatic Expression of HSD17B13

Studies have shown that the expression of HSD17B13 is significantly upregulated in the livers
of patients with NAFLD.[4][10]

Table 3: Hepatic Expression of HSD17B13 in NAFLD

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32964989/
https://www.researchgate.net/publication/344367363_HSD17B13_rs72613567_protects_against_liver_diseases_and_histological_progression_of_nonalcoholic_fatty_liver_disease_A_systematic_review_and_meta-analysis
https://www.europeanreview.org/wp/wp-content/uploads/8997-9007.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668033/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6668033/
https://pubmed.ncbi.nlm.nih.gov/32964989/
https://www.researchgate.net/publication/344367363_HSD17B13_rs72613567_protects_against_liver_diseases_and_histological_progression_of_nonalcoholic_fatty_liver_disease_A_systematic_review_and_meta-analysis
https://www.europeanreview.org/wp/wp-content/uploads/8997-9007.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8686634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://www.mdpi.com/1422-0067/23/10/5544
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Fold Change in
Condition . p-value Reference
Expression

NASH vs. Normal

) 5.9-fold higher 0.003 [11]
Liver
NASH vs. Normal 67.85+1.37 vs. 49.74

_ <0.05 [10]
Liver (IHC Score) +4.13

Cirrhosis vs. Normal 68.89 +1.71 vs. 49.74
_ <0.05 [10]
Liver (IHC Score) +4.13

Enzymatic Function and Substrates

HSD17B13 belongs to a family of enzymes involved in the metabolism of steroids and other
lipids.[1] However, its specific endogenous substrates and enzymatic activity have been a
subject of debate.

» Retinol Dehydrogenase Activity: Some studies have demonstrated that HSD17B13
possesses retinol dehydrogenase (RDH) activity, converting retinol to retinal.[4][11] This
activity is dependent on its localization to lipid droplets.[11] Loss-of-function variants, such as
the one resulting from the rs72613567 SNP, abolish this enzymatic activity.[11]

o Other Potential Substrates: In vitro studies have suggested that HSD17B13 can catalyze the
oxidation of various lipid substrates, including 17beta-estradiol and leukotriene B4.[12]
However, the physiological relevance of these findings is still under investigation.

o Conflicting Evidence: It is important to note that some studies have reported that certain
isoforms of HSD17B13 do not exhibit retinol/retinal dehydrogenase activity in vitro.[12]

Role in the Pathogenesis of Liver Disease

The prevailing hypothesis is that the enzymatic activity of wild-type HSD17B13 contributes to
the progression of liver disease, and its absence (due to loss-of-function variants) is protective.
The proposed mechanisms include:

e Lipid Droplet Metabolism: HSD17B13 is thought to play a role in the metabolism of lipids
stored in lipid droplets.[2] Its enzymatic activity may generate lipotoxic species that promote
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inflammation and fibrosis. The loss of this activity could therefore lead to a less inflammatory

lipid droplet phenotype.

« Interaction with PNPLA3: The protective effect of the HSD17B13 rs72613567:TA variant
appears to mitigate the increased risk of liver injury associated with the PNPLA3 p.1148M
variant, a well-established genetic risk factor for NAFLD.[5]

o Hepatic Stellate Cell Activation: Overexpression of HSD17B13 in hepatocytes has been
shown to indirectly activate hepatic stellate cells (HSCs), the primary cell type responsible for
liver fibrosis.[4] This suggests that HSD17B13 may promote fibrosis through a paracrine

signaling mechanism.

Below is a diagram illustrating the proposed role of HSD17B13 in liver disease pathogenesis.
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Caption: Proposed mechanism of HSD17B13 in liver disease pathogenesis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the
function of HSD17B13.
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Genotyping of HSD17B13 Variants

A common method for genotyping HSD17B13 variants, such as rs72613567, is the TagMan
SNP Genotyping Assay.

Protocol: TagMan SNP Genotyping Assay

» DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a
commercial kit (e.g., QlAamp DNA Blood Mini Kit).

e Assay Mix Preparation: Prepare a reaction mix containing TagMan Genotyping Master Mix,
the specific TagMan SNP Genotyping Assay for the target variant (containing primers and
probes), and the extracted genomic DNA.

o Real-Time PCR: Perform the PCR reaction on a real-time PCR instrument (e.g.,
StepOnePlus Real-Time PCR System). The instrument will detect the fluorescence signals
generated by the allele-specific probes.

« Allelic Discrimination: The software analyzes the endpoint fluorescence to determine the
genotype of each sample (e.g., homozygous for allele 1, homozygous for allele 2, or
heterozygous).
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Caption: Workflow for HSD17B13 genotyping using TagMan assay.

Assessment of Hepatic Steatosis by Oil Red O Staining

Oil Red O staining is a widely used method to visualize and quantify neutral lipid accumulation
in hepatocytes.

Protocol: Oil Red O Staining of Hepatocytes

¢ Cell Culture and Treatment: Culture hepatocytes (e.g., HepG2 cells or primary hepatocytes)
and treat with relevant compounds to induce lipid accumulation.
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Fixation: Fix the cells with a 10% formalin solution.

Permeabilization: Briefly incubate the fixed cells with 60% isopropanol.
Staining: Incubate the cells with a working solution of Oil Red O.

Washing: Wash the cells multiple times with water to remove excess stain.

Counterstaining (Optional): Stain the nuclei with hematoxylin or another suitable
counterstain.

Imaging and Quantification:
o Microscopy: Visualize the stained lipid droplets using a light microscope.

o Quantification: To quantify the lipid accumulation, extract the Oil Red O stain from the cells
using isopropanol and measure the absorbance at approximately 500 nm using a plate
reader.
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Caption: Workflow for Oil Red O staining and quantification.

In Vitro Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to measure the RDH activity of HSD17B13.

Protocol: Cell-Based RDH Activity Assay
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Transfection: Transfect a suitable cell line (e.g., HEK293 cells) with an expression vector
encoding the HSD17B13 protein of interest (wild-type or variant).

Substrate Treatment: Treat the transfected cells with all-trans-retinol for a defined period
(e.g., 8 hours).

Metabolite Extraction: Lyse the cells and extract the retinoids.

HPLC Analysis: Quantify the levels of retinaldehyde and retinoic acid in the cell extracts
using High-Performance Liquid Chromatography (HPLC).

Protein Quantification: Determine the expression level of the HSD17B13 protein in the
transfected cells by Western blot to normalize the enzymatic activity.
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Caption: Workflow for the in vitro retinol dehydrogenase activity assay.

HSD17B13 as a Therapeutic Target

The strong genetic evidence supporting a protective role for HSD17B13 loss of function has
made it an attractive therapeutic target for the treatment of chronic liver diseases. The primary
strategy being pursued is the inhibition of HSD17B13 activity or expression.
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» RNA Interference (RNAIi): Small interfering RNAs (siRNAs) designed to target HSD17B13
MRNA can be used to silence its expression in the liver. This approach has shown promise in

preclinical models.

o Small Molecule Inhibitors: The development of small molecules that can specifically inhibit
the enzymatic activity of HSD17B13 is another active area of research.

The diagram below illustrates the therapeutic rationale for targeting HSD17B13.

Therapeutic Intervention

Leads to Protection from
HSD17B13 Inhibitor ~ [~~~~~~~==~- tiverDisease

(siRNA, Small Molecule)

Inhibits Disease State

Wild-type HSD17B13 Promotes Liver Disease Progression
(Active Enzyme) (Inflammation, Fibrosis)

Click to download full resolution via product page

Caption: Therapeutic rationale for inhibiting HSD17B13.

Conclusion and Future Directions

HSD17B13 has rapidly transitioned from a relatively unknown enzyme to a key player in the
pathogenesis of chronic liver disease. The protective nature of its loss-of-function variants
provides a strong human genetic validation for its role in disease progression and its potential
as a therapeutic target. While significant progress has been made in understanding its function,

several key questions remain:
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Definitive Endogenous Substrates: Elucidating the primary physiological substrates of
HSD17B13 is crucial for a complete understanding of its mechanism of action.

Detailed Molecular Mechanisms: Further research is needed to unravel the precise
molecular pathways through which HSD17B13 contributes to liver injury, including its
interactions with other proteins and its role in intracellular signaling.

Translational Development: The ongoing development of HSD17B13 inhibitors will be critical
in determining the therapeutic potential of targeting this enzyme in patients with chronic liver
disease.

In conclusion, HSD17B13 represents a novel and exciting area of liver disease research.

Continued investigation into its function will undoubtedly provide valuable insights into the

pathogenesis of these complex diseases and may lead to the development of new and

effective therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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